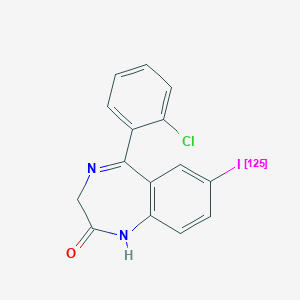
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and seizures.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- involves the binding to the benzodiazepine receptor, which is a type of GABA-A receptor. This binding enhances the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- are similar to other benzodiazepines. This compound enhances the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- in lab experiments has several advantages. This compound has high affinity and specificity for the benzodiazepine receptor, which makes it an ideal radioligand for imaging studies. It also has a long half-life, which allows for longer imaging sessions. However, the use of radioisotopes requires specialized equipment and safety precautions, which can limit the accessibility of this compound for lab experiments.
Orientations Futures
There are several future directions for the use of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- in scientific research. One potential application is in the study of the GABA-A receptor and its role in neurological disorders such as anxiety, depression, and epilepsy. Another potential application is in the development of new benzodiazepine drugs with improved efficacy and reduced side effects. Additionally, the use of this compound in combination with other imaging techniques such as MRI and PET could provide a more comprehensive understanding of the central nervous system.
In conclusion, 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a chemical compound that has significant potential in scientific research for its therapeutic applications. Its high affinity and specificity for the benzodiazepine receptor make it an ideal radioligand for imaging studies of the central nervous system. Further research in this area could lead to the development of new benzodiazepine drugs with improved efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate, followed by the reaction with iodine monochloride. This reaction yields the desired compound with a radioisotope of iodine-125.
Applications De Recherche Scientifique
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- has been extensively used in scientific research for its potential therapeutic applications. This compound is used in the development of radioligands for imaging studies of the central nervous system. It has been found to bind with high affinity to the benzodiazepine receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound is also used in the study of the GABA-A receptor, which is the primary target of benzodiazepines.
Propriétés
Numéro CAS |
106077-19-4 |
|---|---|
Nom du produit |
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- |
Formule moléculaire |
C15H10ClIN2O |
Poids moléculaire |
394.61 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)/i17-2 |
Clé InChI |
NKIAKMOTSXTHII-QZIRHQCUSA-N |
SMILES isomérique |
C1C(=O)NC2=C(C=C(C=C2)[125I])C(=N1)C3=CC=CC=C3Cl |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
SMILES canonique |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Synonymes |
7-iodoclonazepam |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
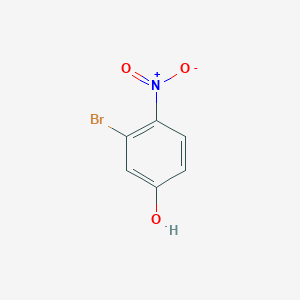

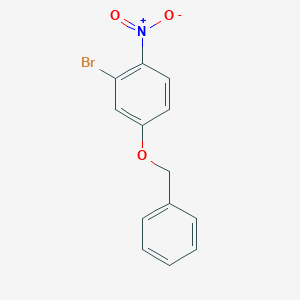
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
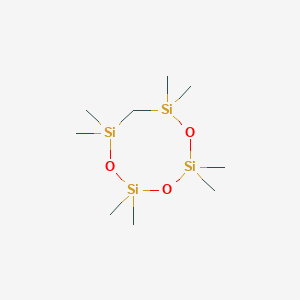
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
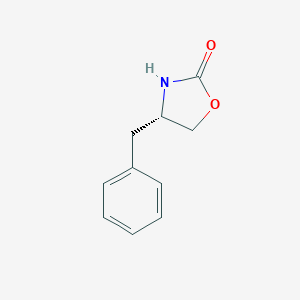
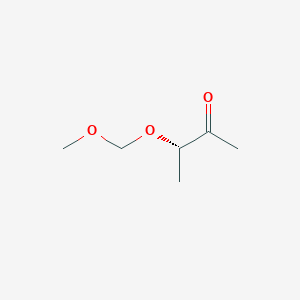
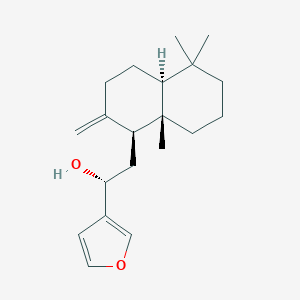
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)